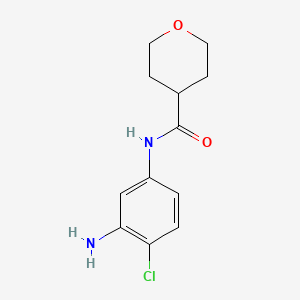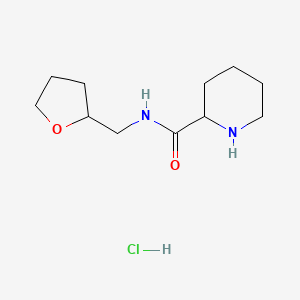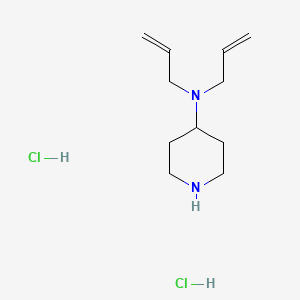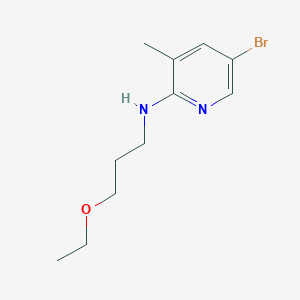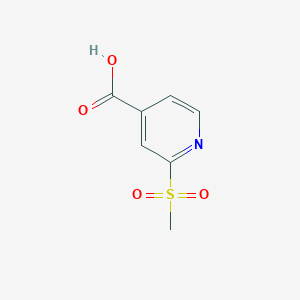
2-(Methylsulfonyl)-4-pyridinecarboxylic acid
Übersicht
Beschreibung
2-(Methylsulfonyl)-4-pyridinecarboxylic acid, also known as 2-MSPC, is a carboxylic acid with a molecular formula of C7H7NO4S. It is a highly versatile molecule that has been used in a variety of scientific and industrial applications. The primary use of 2-MSPC is in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and industrial chemicals. In addition, 2-MSPC has been used in the development of a variety of new materials, such as polymers, nanomaterials, and catalysts.
Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Fate
- PFASs, including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), have been studied for their persistence and degradation mechanisms in the environment. Microbial degradation pathways, defluorination potential, and the identification of novel degradation intermediates have been areas of interest in understanding the environmental fate of these compounds (Liu & Avendaño, 2013).
Health Risks and Bioaccumulation
- Reviews on the bioaccumulation and health risks posed by PFASs, including PFCAs and PFSAs, have highlighted concerns over their persistence, potential for accumulation in living organisms, and the implications for environmental and human health. Research has focused on understanding the bioaccumulation potential of these compounds, comparing them to regulatory criteria and persistent lipophilic compounds (Conder et al., 2008).
Treatment and Removal Technologies
- Innovative treatment technologies for removing PFAS compounds from water have been critically reviewed, with a focus on adsorption processes, and the challenges in adsorbent regeneration. This review sheds light on the effectiveness of various adsorbents in removing both long- and short-chain PFASs from aqueous solutions (Gagliano et al., 2019).
Regulatory and Safety Considerations
- The regulatory landscape and safety considerations regarding PFASs and their alternatives have been discussed, with reviews summarizing the current knowledge on environmental releases, persistence, and exposure risks. This includes a call for further research and cooperation among stakeholders to generate missing data for meaningful risk assessments of fluorinated alternatives (Wang et al., 2013).
Eigenschaften
IUPAC Name |
2-methylsulfonylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-13(11,12)6-4-5(7(9)10)2-3-8-6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTWSIYWXZCTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700181 | |
| Record name | 2-(Methanesulfonyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)-4-pyridinecarboxylic acid | |
CAS RN |
1007802-68-7 | |
| Record name | 2-(Methanesulfonyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




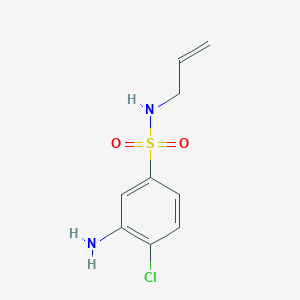
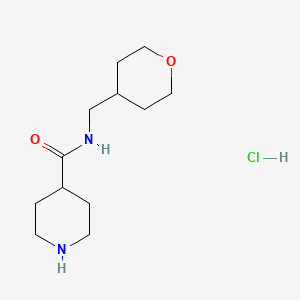
![N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride](/img/structure/B1424077.png)



